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molecular formula C9H17NO B8695437 2-Methyl-N-(2-methylbutan-2-yl)prop-2-enamide CAS No. 66004-82-8

2-Methyl-N-(2-methylbutan-2-yl)prop-2-enamide

Cat. No. B8695437
M. Wt: 155.24 g/mol
InChI Key: UJISLUUIELZTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04868310

Procedure details

2-Methyl-2-butene (7.0 g) was added to a stirred mixture of methacrylonitrile (6.7 g) in acetic acid (50 ml) and concentrated sulfuric acid (10 g) at 10° to 20° C. The mixture was allowed to stand overnight at room temperature, and then poured into 200 g of water and extracted with methylene chloride (2×100 ml). The methylene chloride solution was dried over sodium sulfate, the solid filtered off and the methylene chloride evaporated to afford an oily product. Distillation of the product at 10 mm yielded N-(2-methyl-2-butyl)methacrylamide (10.1 g, 65%); bp 84° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH3:5])[CH3:3].[C:6](#[N:10])[C:7]([CH3:9])=[CH2:8].S(=O)(=O)(O)[OH:12].O>C(O)(=O)C>[CH3:1][C:2]([NH:10][C:6](=[O:12])[C:7]([CH3:9])=[CH2:8])([CH2:4][CH3:5])[CH3:3]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
6.7 g
Type
reactant
Smiles
C(C(=C)C)#N
Name
Quantity
10 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The methylene chloride solution was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
the methylene chloride evaporated
CUSTOM
Type
CUSTOM
Details
to afford an oily product
DISTILLATION
Type
DISTILLATION
Details
Distillation of the product at 10 mm

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)(CC)NC(C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.1 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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